molecular formula C12H22ClN B15296577 4-Tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride

4-Tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride

Cat. No.: B15296577
M. Wt: 215.76 g/mol
InChI Key: QVNZYBPWTPMDCN-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H20ClN It is a derivative of cyclohexane, featuring a tert-butyl group and an ethynyl group attached to the cyclohexane ring, along with an amine group that forms a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of 4-tert-butylcyclohexanone, which is then subjected to ethynylation to introduce the ethynyl group. The resulting intermediate is then aminated to introduce the amine group, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The final product is often purified through recrystallization or other separation techniques to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce the amine group to an amine.

    Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce ethylated or aminated derivatives.

Scientific Research Applications

4-Tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanone: A precursor in the synthesis of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride.

    4-tert-Butyl-1-ethynylcyclohexanol: An intermediate in the synthesis process.

    Cyclohexanamine derivatives: Compounds with similar amine groups but different substituents on the cyclohexane ring.

Uniqueness

This compound is unique due to the presence of both a tert-butyl group and an ethynyl group on the cyclohexane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H22ClN

Molecular Weight

215.76 g/mol

IUPAC Name

4-tert-butyl-1-ethynylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C12H21N.ClH/c1-5-12(13)8-6-10(7-9-12)11(2,3)4;/h1,10H,6-9,13H2,2-4H3;1H

InChI Key

QVNZYBPWTPMDCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#C)N.Cl

Origin of Product

United States

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